N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16337560
Molecular Formula: C19H18BrN3O2
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BrN3O2 |
|---|---|
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C19H18BrN3O2/c1-23-16-5-3-2-4-14(16)12-17(23)19(25)22-11-10-21-18(24)13-6-8-15(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
| Standard InChI Key | LVOUGBDCLBHBPE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
N-(2-{[(4-Bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS No. 1081124-50-6) belongs to the indole-carboxamide class of compounds. Its IUPAC name, N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide, reflects its three primary structural components:
-
A 1-methylindole-2-carboxamide core.
-
A 4-bromobenzoyl group.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈BrN₃O₂ | |
| Molecular Weight | 400.3 g/mol | |
| XLogP3 | 3.4 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 78.7 Ų |
The compound’s three-dimensional conformation places the bromine atom in a para position on the phenyl ring, optimizing steric and electronic interactions with biological targets. Computational models indicate that the methyl group on the indole nitrogen enhances metabolic stability by reducing oxidative deamination .
Synthesis and Structural Optimization
The synthesis of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves multi-step organic transformations, as exemplified by analogous indole-carboxamide syntheses .
Key Synthetic Steps
-
Indole Core Functionalization: 1-Methylindole-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDC) and coupled to ethylenediamine to form the secondary amide .
-
Bromophenyl Incorporation: 4-Bromobenzoic acid is converted to its acyl chloride derivative and reacted with the free amine terminus of the ethylenediamine linker.
-
Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield the final compound with >95% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, rt, 12h | 78 |
| Acylation | 4-Bromobenzoyl chloride, Et₃N, CH₂Cl₂ | 85 |
| Deprotection | TFA/CH₂Cl₂ (1:1), 2h | 92 |
Modifications to the ethylenediamine linker or bromophenyl group have been explored to optimize bioavailability. For instance, substituting the methyl group on the indole nitrogen with bulkier substituents (e.g., isopropyl) reduced metabolic clearance in murine models .
Biological Activity and Mechanism of Action
Antitubercular Activity
N-(2-{[(4-Bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide demonstrates submicromolar activity against Mycobacterium tuberculosis (MIC = 0.89 μM), surpassing first-line agents like isoniazid in drug-resistant strains . Structural studies attribute this potency to inhibition of polyketide synthase 13 (Pks13), an enzyme essential for mycolic acid biosynthesis in mycobacterial cell walls .
Key Binding Interactions:
-
The bromophenyl group occupies a hydrophobic pocket near Pks13’s thioesterase domain.
-
The indole carboxamide forms hydrogen bonds with His1664 and Asp1666 residues, disrupting catalytic activity .
While the compound exhibits favorable metabolic stability compared to earlier benzofuran-based Pks13 inhibitors, its high plasma protein binding may limit free drug concentrations . Notably, no cardiotoxicity was observed at therapeutic doses, addressing a critical limitation of prior candidates .
Future Research Directions
-
Structural Optimization: Introducing polar groups (e.g., azetidine amides) to improve aqueous solubility without compromising Pks13 affinity .
-
Combination Therapies: Evaluating synergy with bedaquiline or pretomanid to enhance antitubercular efficacy .
-
Target Expansion: Screening against unrelated targets (e.g., kinase enzymes) to repurpose the compound for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume